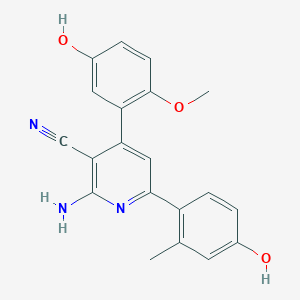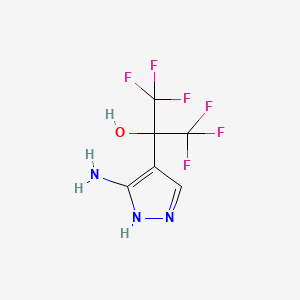![molecular formula C21H27ClN4O3S B6092476 ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride](/img/structure/B6092476.png)
ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The reaction conditions are carefully controlled to ensure high yield and purity. Common solvents used in the process include methanol and chloroform, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted phenothiazines .
Wissenschaftliche Forschungsanwendungen
Ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Wirkmechanismus
The compound exerts its effects by inhibiting the depolarization of currents responsible for atrial and ventricular conduction in the heart. This action stabilizes the cardiac rhythm and prevents abnormal heartbeats. The molecular targets include sodium channels and potassium channels, which are crucial for the propagation of electrical signals in cardiac cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flecainide: Another Class Ic antiarrhythmic agent with a shorter duration of action compared to ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride.
Propafenone: Similar in its antiarrhythmic properties but differs in its additional beta-blocking activity.
Encainide: Shares a similar mechanism of action but has different pharmacokinetic properties
Uniqueness
This compound is unique due to its prolonged duration of action and its specific inhibition of depolarization currents in cardiac cells. This makes it particularly effective in treating certain types of arrhythmias that are resistant to other treatments .
Eigenschaften
IUPAC Name |
ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S.ClH/c1-4-28-21(27)23-15-10-11-19-17(14-15)25(16-8-5-6-9-18(16)29-19)20(26)22-12-7-13-24(2)3;/h5-6,8-11,14H,4,7,12-13H2,1-3H3,(H,22,26)(H,23,27);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIGHLSKFSGNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)NCCCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6092414.png)
![4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE](/img/structure/B6092418.png)

![2-[(4-fluorophenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6092430.png)
![(5E)-1-(4-Chlorophenyl)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6092438.png)
![1-(2-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092445.png)

![3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6092462.png)
![N-methyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B6092467.png)
![N-[5-[[2-(4-bromophenoxy)acetyl]amino]-2-methylphenyl]benzamide](/img/structure/B6092468.png)
![N-[4-[(3-chlorobenzoyl)amino]phenyl]-3-methoxybenzamide](/img/structure/B6092481.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide](/img/structure/B6092497.png)
![4,4,8-TRIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B6092502.png)
